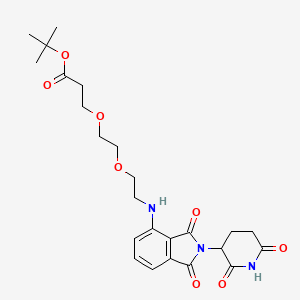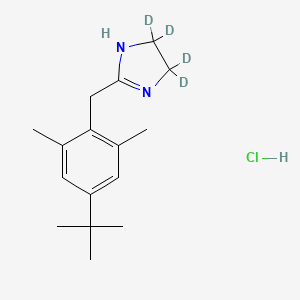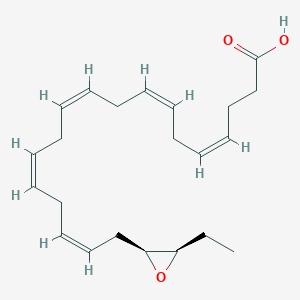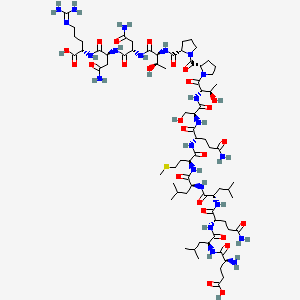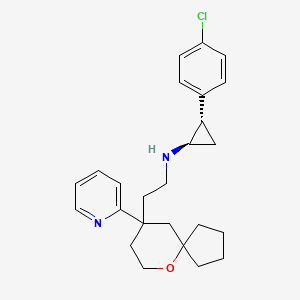
D3R/MOR antagonist 2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of D3R/MOR antagonist 2 involves the design and optimization of chemical structures to achieve high affinity and efficacy for both dopamine D3 receptors and μ-opioid receptors. The synthetic route typically includes the following steps :
Design and Synthesis of Key Intermediates: The synthesis begins with the preparation of key intermediates, such as substituted trans-(2S, 4R)-pyrrolidine and trans-phenylcyclopropylamine.
Coupling Reactions: These intermediates are then coupled with opioid scaffolds derived from known agonists like TRV130 or loperamide.
Optimization: The final compounds are optimized for physicochemical properties, including blood-brain barrier permeability and receptor selectivity.
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis procedures, with a focus on yield optimization and cost-effectiveness.
化学反応の分析
D3R/MOR antagonist 2 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its pharmacological properties.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its activity and stability.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions are typically intermediates that are further processed to yield the final compound .
科学的研究の応用
D3R/MOR antagonist 2 has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable tool for studying receptor-ligand interactions and the development of multi-target drugs.
Biology: The compound is used to investigate the roles of dopamine D3 receptors and μ-opioid receptors in various biological processes.
Medicine: This compound shows promise in the treatment of pain and substance use disorders by providing analgesic effects through μ-opioid receptor partial agonism and reducing opioid misuse liability via dopamine D3 receptor antagonism
作用機序
D3R/MOR antagonist 2 exerts its effects through a dual mechanism of action:
Dopamine D3 Receptor Antagonism: By blocking dopamine D3 receptors, the compound reduces drug-seeking behavior and the potential for substance abuse.
μ-Opioid Receptor Partial Agonism: The compound provides analgesic effects by partially activating μ-opioid receptors, which helps in pain management without the high risk of addiction associated with full agonists
類似化合物との比較
D3R/MOR antagonist 2 is unique due to its dual-target profile, which combines dopamine D3 receptor antagonism with μ-opioid receptor partial agonism. Similar compounds include:
Compound 46: Another dual-target ligand with similar properties but different structural features.
Compound 84: Known for its high affinity for dopamine D3 receptors and μ-opioid receptors.
Compound 114: Exhibits potent analgesic effects through a similar mechanism of action
These compounds share the dual-target approach but differ in their specific chemical structures and pharmacological profiles, highlighting the uniqueness of this compound.
特性
分子式 |
C25H31ClN2O |
|---|---|
分子量 |
411.0 g/mol |
IUPAC名 |
(1R,2S)-2-(4-chlorophenyl)-N-[2-(9-pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl)ethyl]cyclopropan-1-amine |
InChI |
InChI=1S/C25H31ClN2O/c26-20-8-6-19(7-9-20)21-17-22(21)27-15-12-24(23-5-1-4-14-28-23)13-16-29-25(18-24)10-2-3-11-25/h1,4-9,14,21-22,27H,2-3,10-13,15-18H2/t21-,22+,24?/m0/s1 |
InChIキー |
PXLZPYQDTASRQC-JCVDRHSJSA-N |
異性体SMILES |
C1CCC2(C1)CC(CCO2)(CCN[C@@H]3C[C@H]3C4=CC=C(C=C4)Cl)C5=CC=CC=N5 |
正規SMILES |
C1CCC2(C1)CC(CCO2)(CCNC3CC3C4=CC=C(C=C4)Cl)C5=CC=CC=N5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


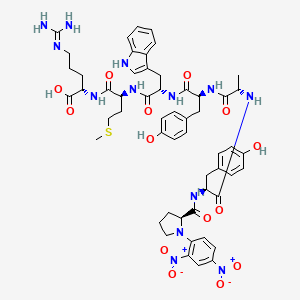
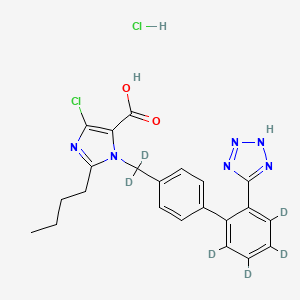
![2-(5-cyclopropyl-11-morpholin-4-yl-7-oxo-3,4,6,8,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),2,4,10,12-pentaen-8-yl)-N-(5-fluoropyridin-2-yl)acetamide](/img/structure/B12382814.png)
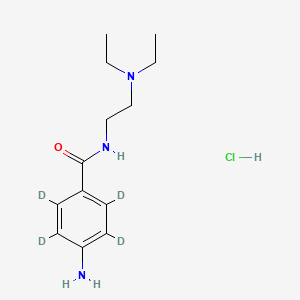

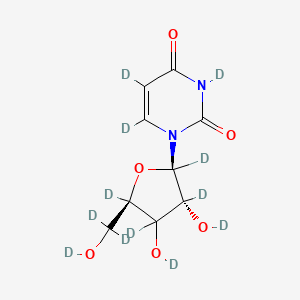
![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(315N)pyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12382846.png)
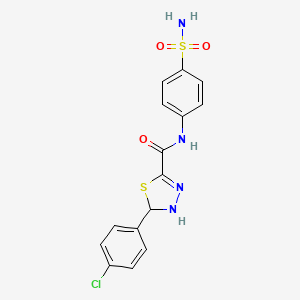
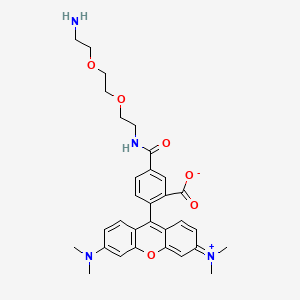
![2-[2-Chloro-6-cyclopropyl-4-(3,5-dimethyl-1,2-oxazol-4-yl)anilino]-6-(1,4-oxazepan-4-ylmethyl)benzoic acid](/img/structure/B12382853.png)
